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Introduction: Targeting TNIK in Fibrotic Diseases
Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological

process that leads to organ scarring and dysfunction, contributing to significant morbidity and

mortality worldwide.[1] A key cellular mediator in this process is the myofibroblast, which, upon

activation, becomes the primary producer of collagen.[1] Traditional therapeutic strategies have

had limited success in halting or reversing fibrosis. This has spurred the search for novel

therapeutic targets.

One such promising target is the Traf2- and NCK-interacting kinase (TNIK), a serine/threonine

kinase belonging to the germinal center kinase (GCK) family.[2] TNIK has been identified as a

critical regulator in various biological processes relevant to disease, including cell proliferation,

cytoskeletal organization, and cell migration.[2][3] Emerging evidence strongly implicates TNIK

as a crucial agonist in both pro-fibrotic and pro-inflammatory pathways.[2] Its inhibition has

shown potential in mitigating fibrosis across multiple organs, including the lungs, liver, kidneys,

and skin.[1][4]

This technical guide provides an in-depth overview of the therapeutic potential of TNIK

inhibition in fibrosis, with a focus on the small molecule inhibitor INS018_055 (also known as

Rentosertib). We will delve into its mechanism of action, summarize key preclinical and clinical

data, detail relevant experimental protocols, and visualize the underlying biological pathways

and workflows.
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Mechanism of Action: TNIK's Role in Fibrogenesis
TNIK is a central node in signaling pathways that drive fibrotic processes. Its inhibition disrupts

these pathways, leading to anti-fibrotic and anti-inflammatory effects.

Regulation of Procollagen Trafficking: Studies have shown that TNIK is a crucial moderator

of procollagen I trafficking and secretion from hepatic stellate cells (HSCs), the primary

fibrogenic cells in the liver.[5][6] Pharmacological inhibition or genetic deletion of TNIK

disrupts the movement and release of procollagen I without affecting its expression levels.[5]

[7]

Wnt/β-catenin Signaling: TNIK is an essential activator of Wnt target genes. The Wnt/β-

catenin signaling pathway is known to be dysregulated in pulmonary fibrosis and plays a

critical role in tissue repair and regeneration.[8] TNIK acts as a regulatory component of the

transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4), and its inhibition is

expected to block aberrant Wnt signaling.[7]

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a potent driver of

fibrosis.[8] TNIK inhibition has been shown to attenuate the TGF-β1-mediated epithelial-to-

mesenchymal transition (EMT), a key process in fibrosis. The TNIK inhibitor INS018_055

reduces the expression of key SASP-related factors, including TGF-β.[9]

Inflammation and Cellular Senescence: TNIK is implicated in chronic inflammation, a

hallmark of aging and a contributor to fibrosis.[2] The TNIK inhibitor INS018_055 has

demonstrated anti-inflammatory effects.[10][11] It also acts as a senomorphic agent,

suppressing the senescence-associated secretory phenotype (SASP), which includes the

secretion of inflammatory molecules like IL-6 and IL-8 that contribute to tissue damage.[9]
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TNIK signaling pathways in fibrosis.
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Preclinical Data on TNIK Inhibitors
A significant body of preclinical evidence supports the anti-fibrotic activity of TNIK inhibitors.

The data for two key compounds, INS018_055 and NCB-0846, are summarized below.

In Vitro Activity
Compound Target Assay

Result
(IC50)

Cell Line Citation

INS018_055 TNIK
Kinase

Activity
31 nM - [12]

INS018-055 TNIK
Kinase

Activity
7.8 nM - [13]

INS018-055
COL1

Expression

Protein

Expression
63 nM LX-2 [13]

INS018-055
α-SMA

Expression

Protein

Expression
123 nM LX-2 [13]

Compound Assay
Result
(CC50)

Cell Line
Safety
Window
(CC50/IC50)

Citation

INS018-055 Cytotoxicity 748.08 µM LX-2 > 635 [13]

In Vivo Efficacy in Fibrosis Models
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Model Compound Dose Effect Citation

Bleomycin-

induced lung

fibrosis (murine)

INS018_055 3 mpk BID
Reduced fibrosis

markers by 50%
[12]

Bleomycin-

induced lung

fibrosis (murine)

INS018_055
10 and 30 mpk

BID

Reduced fibrosis

markers by

>75%

[12]

CCl4-induced

hepatic

fibrogenesis

(murine)

Pharmacologic

TNIK inhibitor
Not specified

Limited hepatic

fibrogenesis
[5]

Clinical Development of Rentosertib (INS018_055)
Rentosertib (formerly ISM001-055, INS018_055), a small-molecule TNIK inhibitor discovered

and designed using generative AI, has progressed to clinical trials for Idiopathic Pulmonary

Fibrosis (IPF).[14][15]

Phase 1 Clinical Trials
Design: Randomized, double-blind, placebo-controlled studies were conducted in healthy

participants.[10][11][16]

Population: 78 healthy participants in trial NCT05154240.[11][16] A separate Phase 1 trial

was conducted in China (CTR20221542).[10][11][16]

Endpoints: The primary endpoints were safety and tolerability. Pharmacokinetics were also

assessed.[10][11][16]

Results: Rentosertib demonstrated good safety, tolerability, and favorable pharmacokinetic

profiles in healthy volunteers, providing a strong basis for further studies in patients.[1][15]

[16]

Phase 2a Clinical Trial
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Design: A 12-week, randomized, double-blind, placebo-controlled study in IPF patients.[1]

[17]

Population: Enrolled 60 patients in the US and 60 in China.[15]

Endpoints: The primary endpoint was safety and tolerability. The secondary efficacy endpoint

was the change in Forced Vital Capacity (FVC).[1]

Results:

The trial met its primary endpoint, demonstrating safety and tolerability across all dose

levels.[1]

Positive results were reported for the secondary endpoint, with a dose-dependent

improvement in FVC observed.[1]

The highest dose group showed a trend toward increased FVC, particularly in patients not

receiving standard-of-care antifibrotic therapy.[14]

Experimental Protocols and Methodologies
The identification and validation of TNIK as a therapeutic target for fibrosis involved a

combination of computational and experimental approaches.

AI-Driven Target Discovery and Drug Design Workflow
The discovery of Rentosertib was significantly accelerated by leveraging artificial intelligence.

[15][18]

Target Identification: The PandaOmics™ AI platform was used to analyze multi-omic

datasets from patient samples and scientific literature to identify and prioritize potential

therapeutic targets for fibrosis.[11][12] TNIK was ranked as a top candidate based on

multiple parameters, including its role in relevant pathways and its druggability.[11]

Generative Chemistry: The Chemistry42™ AI platform was then used to generate novel

small-molecule structures with the potential to inhibit TNIK.[12][15]
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Lead Optimization: AI-driven optimization focused on improving potency, solubility, ADME

(Absorption, Distribution, Metabolism, and Excretion) properties, and safety profiles, leading

to the selection of INS018_055 from less than 80 synthesized molecules.[18]

This entire process, from target discovery to preclinical candidate nomination, was completed

in approximately 18 months.[10][15][16]
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AI-driven workflow for TNIK inhibitor discovery.

Key Preclinical Experimental Methodologies
siRNA Screen for Procollagen Trafficking: A targeted small interfering RNA (siRNA) screen

was performed to identify genes involved in procollagen I retention.[6][7]

Immunofluorescence was used to detect changes in intracellular procollagen I levels after

knocking down specific genes, which led to the identification of TNIK.[6][7]

Western Blotting: To quantify protein expression levels, such as α-SMA in normal human

dermal fibroblasts, western blotting was employed.[11] Cells were treated with TGF-β to

induce a fibrotic phenotype, with or without the test compound. Cell lysates were then

separated by electrophoresis, transferred to a membrane, and probed with specific primary

and secondary antibodies to detect and quantify the target proteins.[11]

Bleomycin-Induced Lung Fibrosis Model: This is a standard animal model to test the efficacy

of anti-fibrotic compounds. Mice are administered bleomycin to induce lung injury and

subsequent fibrosis.[12] The test compound (e.g., INS018_055) is then administered, and

the extent of fibrosis is assessed by measuring various markers.[12]

In Vitro ADMET Profiling: A series of in vitro assays were conducted to determine the ADME

properties of INS018-055. This included measuring its solubility (KS), lipophilicity (logD),
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metabolic stability in human and rat hepatocytes (half-life), plasma protein binding, and

potential for drug-drug interactions via CYP induction assays.[13]

Conclusion and Future Directions
The inhibition of TNIK represents a compelling and novel therapeutic strategy for treating a

range of fibrotic diseases. The AI-discovered small molecule, Rentosertib (INS018_055), has

demonstrated a potent anti-fibrotic and anti-inflammatory profile in preclinical models and has

shown promising safety and early efficacy signals in clinical trials for Idiopathic Pulmonary

Fibrosis.[10][14]

The mechanism of action, involving the disruption of procollagen trafficking and modulation of

key pro-fibrotic signaling pathways like Wnt/β-catenin and TGF-β, provides a strong rationale

for its therapeutic potential.[5][8] The successful application of artificial intelligence in both

identifying TNIK as a target and designing a clinical-stage inhibitor marks a significant

advancement in the efficiency of drug discovery.[14][15]

Future research will focus on the outcomes of later-stage clinical trials to fully establish the

efficacy and safety of Rentosertib in IPF. Furthermore, given TNIK's involvement in fibrosis

across multiple organs, there is substantial potential for expanding its clinical investigation into

other fibrotic conditions, such as liver, kidney, and skin fibrosis.[1][2] The continued exploration

of TNIK biology will undoubtedly uncover further insights into its role in age-related diseases

and guide the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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